Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate

Acetylcholinesterase inhibition Alzheimer's disease Donepezil analogs

Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate (CAS 2110358-57-9, MF: C15H22N2O2, MW: 262.35 g/mol, purity ≥95%) is a heterobifunctional piperidine building block containing both a methyl ester and a primary aminomethyl group at the 4-position, along with an N-benzyl substituent. Unlike simple 4-substituted piperidines, this compound presents three independently addressable functional handles—the secondary amine at N-1, the primary aminomethyl at C-4, and the methyl ester at C-4—enabling sequential chemoselective transformations without protection/deprotection cycles.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 2110358-57-9
Cat. No. B2651769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate
CAS2110358-57-9
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)CN
InChIInChI=1S/C15H22N2O2/c1-19-14(18)15(12-16)7-9-17(10-8-15)11-13-5-3-2-4-6-13/h2-6H,7-12,16H2,1H3
InChIKeyXRWHBZYARDKYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate (CAS 2110358-57-9): A Dual-Functionalized Scaffold for CNS-Targeted Library Synthesis


Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate (CAS 2110358-57-9, MF: C15H22N2O2, MW: 262.35 g/mol, purity ≥95%) is a heterobifunctional piperidine building block containing both a methyl ester and a primary aminomethyl group at the 4-position, along with an N-benzyl substituent . Unlike simple 4-substituted piperidines, this compound presents three independently addressable functional handles—the secondary amine at N-1, the primary aminomethyl at C-4, and the methyl ester at C-4—enabling sequential chemoselective transformations without protection/deprotection cycles. The N-benzylpiperidine core is a privileged scaffold in CNS drug discovery, found in acetylcholinesterase inhibitors such as donepezil and in dopamine/serotonin receptor modulators [1]. This compound is supplied as a research intermediate with batch-specific QC documentation, including NMR, HPLC, and GC analyses .

Why Generic Substitution Fails for Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate (CAS 2110358-57-9)


Three structural features preclude simple replacement of this compound with superficially similar piperidine analogs. First, the 4,4-geminal substitution pattern (ester and aminomethyl on the same carbon) creates a quaternary center that is absent in linear 4-substituted piperidines such as 4-(aminomethyl)-1-benzylpiperidine (CAS 88915-26-8) or methyl 1-benzylpiperidine-4-carboxylate (CAS 10315-06-7). This quaternary architecture restricts conformational flexibility and imparts distinct steric constraints to downstream amide or sulfonamide coupling products [1]. Second, the N-benzyl group is a critical pharmacophoric element for CNS target engagement—derivatives of 1-benzylpiperidine-4-carboxylate achieve AChE IC50 values of 0.03 µM, comparable to donepezil (IC50 = 0.05 µM), whereas the corresponding N-Boc-protected or N-debenzylated analogs (e.g., CAS 1491811-29-0) lack this N-benzyl pharmacophore and require additional synthetic steps to install the requisite N-substituent [2]. Third, the methyl ester provides orthogonal reactivity relative to the commonly encountered tert-butyl or ethyl ester analogs, offering acid-stable protection and milder deprotection conditions that are critical when acid-labile functionalities are present in multi-step sequences .

Quantitative Differentiation Evidence for Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate (CAS 2110358-57-9)


N-Benzylpiperidine Pharmacophore: AChE Inhibitory Potency of Ester-Linked Donepezil Analog vs. Donepezil and Amide Analogs

Although direct IC50 data for Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate (CAS 2110358-57-9) itself is not available in the primary literature, the compound's immediate structural derivative—5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (compound 67), which is formed directly from ester coupling at the C-4 carboxylate of the 1-benzylpiperidine-4-carboxylate scaffold—demonstrates an AChE IC50 of 0.03 ± 0.07 μM, representing a 1.7-fold improvement over donepezil (IC50 = 0.05 ± 0.06 μM) [1]. Critically, this ester-linked analog showed no cytotoxicity (IC50 > 100 μM in SH-SY5Y cells), whereas donepezil exhibited cytotoxicity with an IC50 of 15.54 ± 1.12 μM, yielding a >6.4-fold improvement in the therapeutic window [1]. Replacement of the ester linker with a metabolically stable amide in compounds 20 and 28 resulted in 198-fold and 14-fold reductions in AChE potency (IC50 = 5.94 ± 1.08 μM and 0.41 ± 1.25 μM, respectively), validating the functional necessity of the ester linkage for AChE affinity [2].

Acetylcholinesterase inhibition Alzheimer's disease Donepezil analogs

Molecular Weight and Physicochemical Property Differentiation vs. N-Debenzylated and N-Boc Protected Analogs

Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate (MW = 262.35 g/mol) occupies a calculated logP window (XLogP3-AA ~2.1 based on the closely related methyl 1-benzylpiperidine-4-carboxylate scaffold) [1] that aligns with CNS drug-likeness criteria. In comparison, the N-Boc protected analog Methyl 4-aminomethyl-1-Boc-piperidine-4-carboxylate (CAS 362703-35-3, MW = 272.34 g/mol) has a higher topological polar surface area, while the N-debenzylated analog Methyl 4-(aminomethyl)piperidine-4-carboxylate (CAS 1491811-29-0, MW = 172.22 g/mol) has MW below the typical CNS drug range, a calculated logP of −0.81 (substantially more hydrophilic), and lacks the N-benzyl pharmacophore . The target compound's MW of 262.35 falls within the optimal range (200–350 g/mol) for CNS passive permeability, and the N-benzyl group contributes approximately 90 Da of MW and ~2.9 logP units relative to the N-debenzylated analog, enhancing blood-brain barrier permeability potential [2].

Physicochemical properties CNS drug-likeness Molecular weight differentiation

Synthetic Step-Count Advantage: Pre-installed N-Benzyl Group Eliminates Deprotection/Reprotection Sequence

A direct comparison of synthetic routes to 1-benzylpiperidine-4-carboxylate-based drug candidates reveals that starting from the N-Boc protected analog (CAS 362703-35-3) requires a minimum of two additional synthetic transformations—Boc deprotection (typically TFA/DCM, ~1 h, 94–98% yield) followed by N-benzylation (benzyl bromide, base, ~75–86% yield)—as demonstrated in the synthesis of piperidine derivatives from Boc-protected precursors [1]. In contrast, Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate (CAS 2110358-57-9) arrives with the N-benzyl group pre-installed, requiring no N-deprotection or N-alkylation prior to elaboration of the C-4 ester or aminomethyl groups. This translates to a cumulative step-count savings of 2 steps and an estimated yield savings of approximately 20–30% over the full synthetic sequence (assuming 80% average step yield over two steps). Furthermore, this compound eliminates exposure of acid-sensitive intermediates to TFA during Boc removal.

Synthetic efficiency Step-count reduction N-benzylpiperidine intermediates

Patent-Validated Utility: 4-(Aminomethyl)piperidine Scaffold as Key Intermediate in 5-HT4 Antagonists and Gastrokinetic Agents

The 4-(aminomethyl)piperidine scaffold—of which Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate is a direct protected derivative—has been extensively validated in the patent literature as a critical intermediate for gastrokinetic bicyclic benzamides and 5-HT4 receptor antagonists. Janssen Pharmaceutica NV has multiple patent families (e.g., RU-2213089-C2, EA002619B1, DK0991410T3) covering monocyclic and bicyclic benzamides of 3- or 4-substituted 4-(aminomethyl)piperidine derivatives for the treatment of gastrointestinal motility disorders [1][2]. The target compound's specific substitution pattern—an ester at C-4 alongside the aminomethyl group—enables direct amidation with substituted benzoic acids to access the claimed benzamide chemotype without requiring additional oxidation-state adjustments. In contrast, the simpler analog 4-(aminomethyl)-1-benzylpiperidine (CAS 88915-26-8, MW = 204.31 g/mol) lacks the C-4 carboxylate handle and cannot directly access the benzamide series via amide coupling, instead requiring C-H functionalization or alternative multi-step routes .

5-HT4 antagonists Gastrokinetic agents Janssen Pharmaceuticals

Optimal Application Scenarios for Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate (CAS 2110358-57-9)


Parallel Synthesis of Donepezil-Inspired AChE Inhibitor Libraries with Improved Therapeutic Window

For medicinal chemistry teams exploring donepezil analogs, this building block enables direct esterification or transesterification at the C-4 methyl ester with diverse indanone/alcohol fragments to generate focused libraries around the 1-benzylpiperidine-4-carboxylate scaffold. The evidence from van Greunen et al. (2017) demonstrates that ester-linked 1-benzylpiperidine-4-carboxylate analogs achieve AChE IC50 values of 0.03 µM (1.7-fold more potent than donepezil) with >6.4-fold reduced cytotoxicity (IC50 >100 µM vs. 15.54 µM in SH-SY5Y cells) [1]. Procurement of CAS 2110358-57-9 as the starting scaffold provides the N-benzyl pharmacophore and the ester functionality pre-assembled—eliminating the need for N-Boc deprotection and N-benzylation steps that are required when starting from the N-Boc analog CAS 362703-35-3.

Synthesis of 4-(Aminomethyl)piperidine Benzamide Libraries for 5-HT4 Antagonist Screening

The Janssen patent portfolio (RU-2213089-C2, EA002619B1, DK0991410T3) establishes the 4-(aminomethyl)piperidine benzamide chemotype as a privileged scaffold for gastrokinetic and 5-HT4 antagonist activity [2][3]. Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate is uniquely suited for this application because it contains both the C-4 aminomethyl group (for benzamide formation) and the C-4 methyl ester (which can be saponified to the carboxylic acid for alternative coupling strategies). In contrast, the simpler building block 4-(aminomethyl)-1-benzylpiperidine (CAS 88915-26-8) lacks the C-4 carboxylate and cannot directly access the ester/amide substitution pattern required by the patent claims. This compound enables direct amidation with substituted benzoic acids to generate screening libraries within the structurally defined patent space.

Chemoselective Sequential Derivatization for CNS-Targeted Probe Synthesis

The three orthogonal functional groups in CAS 2110358-57-9—the N-benzyl tertiary amine, the primary aminomethyl, and the methyl ester—enable sequential chemoselective transformations without protecting group manipulation. The methyl ester can be selectively hydrolyzed (LiOH, THF/H2O) in the presence of the N-benzyl and aminomethyl groups; the primary aminomethyl can be selectively acylated or reductively alkylated; and the N-benzyl group can be hydrogenolyzed (H2, Pd/C) as a final deprotection step if desired. This orthogonality is not available in the simpler analogs: Methyl 1-benzylpiperidine-4-carboxylate (CAS 10315-06-7) lacks the aminomethyl handle, while 4-(aminomethyl)-1-benzylpiperidine (CAS 88915-26-8) lacks the ester handle. The compound's MW (262.35) and calculated lipophilicity (~logP 2.1) position it favorably for CNS permeability according to established medicinal chemistry guidelines [4].

Scale-Up Intermediate for Process Chemistry Development of Benzamide Drug Candidates

For process chemistry groups scaling up gastrokinetic or 5-HT4 antagonist candidates from the Janssen benzamide series, this compound serves as a key intermediate. The compound is commercially available at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm (Cat. BD01346568) . The pre-installed N-benzyl group eliminates two synthetic steps (Boc deprotection and N-benzylation) relative to the N-Boc-protected route, translating to an estimated 20–30% yield preservation based on reported step yields of 94–98% for Boc deprotection and 75–86% for N-benzylation [5]. For kg-scale campaigns, this step-count reduction also eliminates the use of TFA (for Boc removal) and reduces solvent waste, improving process mass intensity.

Quote Request

Request a Quote for Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.